Home > Products > Screening Compounds P34674 > 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 619306-86-4

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Catalog Number: EVT-11870338
CAS Number: 619306-86-4
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the category of heterocyclic compounds and can be identified by its unique structural features. It is synthesized through various methods, including one-pot reactions and microwave-assisted processes, which enhance yield and efficiency. The compound's IUPAC name reflects its structure, emphasizing its iodine substitution and carboxylic acid functionality.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved using a regioselective one-pot method that involves cyclocondensation reactions. A notable approach includes the reaction between β-enaminones and NH-5-aminopyrazoles followed by electrophilic substitution with iodinating agents such as N-iodosuccinimide. This method has been optimized for operational simplicity and high yield, achieving up to 96% in some cases .

Key steps in the synthesis include:

  1. Cyclocondensation: The initial formation of the pyrazolo[1,5-a]pyrimidine framework.
  2. Electrophilic Iodination: The introduction of iodine at the 3-position using N-iodosuccinimide in a microwave-assisted reaction.
  3. Carboxylation: The incorporation of a carboxylic acid group at the 5-position through subsequent reactions involving carboxylating agents or hydrolysis of esters.
Molecular Structure Analysis

Data Analysis

Chemical Reactions Analysis

Reactions and Technical Details

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can participate in various chemical reactions:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: The carboxylic acid group can undergo decarboxylation under heat or catalytic conditions.
  • Formation of Amides: Reaction with amines to form amides is also possible due to the presence of the carboxylic acid group.

These reactions are significant for modifying the compound to enhance its biological activity or to explore new derivatives.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid primarily involves inhibition of casein kinase 2 (CK2). Binding studies indicate that these compounds interact with the ATP-binding site of CK2α, leading to reduced phosphorylation activity crucial for various cellular processes. Crystal structures have shown that these compounds adopt a canonical type-I binding mode within the kinase domain, which is essential for their inhibitory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 2.2±0.1g/cm32.2\pm 0.1\,g/cm^3
  • LogP: 2.382.38

Chemical Properties

The chemical stability and reactivity are influenced by the presence of both the iodine substituent and the carboxylic acid group. These functional groups provide sites for further chemical modifications which can be exploited in medicinal chemistry.

Applications

Scientific Uses

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has potential applications in medicinal chemistry as:

  • Kinase Inhibitors: Particularly in cancer research where CK2 plays a role in tumorigenesis.
  • Synthesis of Derivatives: Its structure allows for further derivatization leading to compounds with enhanced pharmacological profiles.
  • Fluorophores: Due to its structural properties, it may also find applications in dye chemistry or as a fluorescent marker in biological assays .
Introduction to Pyrazolo[1,5-a]pyrimidine Core Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure fusing pyrazole and pyrimidine rings. This framework exhibits remarkable structural versatility, enabling diverse substitutions that modulate electronic properties, solubility, and target binding affinity. The core structure features six potential modification sites, with positions 3, 5, and 7 being particularly amenable to functionalization for pharmacological optimization. Derivatives bearing simultaneous C-3 iodine and C-5 carboxylic acid substituents, such as 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid, constitute an emerging class with distinctive reactivity profiles and therapeutic potential. These bifunctional compounds leverage the halogen's capacity for cross-coupling reactions and the carboxylic acid's hydrogen-bonding capability, creating versatile intermediates for drug discovery [2] [5].

Nomenclature and Structural Taxonomy of 3-Iodo-5-carboxylic Acid Derivatives

Systematic nomenclature for 3-iodo-5-carboxylic acid derivatives follows IUPAC conventions where the parent heterocycle is designated as pyrazolo[1,5-a]pyrimidine. Numbering assigns position 1 to the bridgehead nitrogen, with adjacent carbon atoms labeled as 2 and 3. The fused pyrimidine ring positions are numbered 5, 6, and 7, with the fusion bond between positions 5a and 7a. Thus, the canonical compound is named as 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Its molecular formula is C₇H₄IN₃O₂, with a molecular weight of 289.03 g/mol [7].

Structural variants emerge through:

  • Ring substituents: Methyl, methoxy, or aryl groups at position 2 or 7
  • Carboxylic acid modifications: Methyl esters or amides at C-5
  • Halogen alternatives: Bromine or chlorine at C-3 (though iodine offers superior cross-coupling reactivity)

Table 1: Structural Variants of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives

Compound NameSubstituentsMolecular FormulaCAS Registry Number
3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acidH at C-2, C-6, C-7C₇H₄IN₃O₂739812 (Sigma-Aldrich)
3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidineOCH₃ at C-5C₇H₆IN₃O1823383-09-0
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineCH₃ at C-2C₇H₆IN₃2138209-10-4
Methyl 3-iodopyrazolo[1,5-a]pyridine-5-carboxylate*Ester variant (pyridine core)C₉H₇IN₂O₂130048266 (PubChem CID)

Note: Pyridine vs. pyrimidine core distinction is critical in bioactivity [1] [3] [5].

Canonical SMILES representations further differentiate these structures:

  • 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid: O=C(O)c1cnn2cc(I)nc12
  • 3-Iodo-5-methoxy analog: COc1c(I)nn2ccncc12 [3] [7]

X-ray crystallography confirms near-planar bicyclic systems with bond angles consistent with aromatic character. The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, while the carboxylic acid enables salt formation or coordination chemistry [5].

Historical Development of Halogenated Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

Halogenated pyrazolo[1,5-a]pyrimidines emerged prominently in the 2010s as kinase inhibitor scaffolds, with iodinated derivatives gaining attention for their synthetic utility. Early routes relied on electrophilic iodination using iodine monochloride or N-iodosuccinimide of pre-formed pyrazolo[1,5-a]pyrimidines. However, regioselectivity challenges prompted methodological advances:

  • 2018–2020: Direct C–H functionalization strategies enabled C-3 iodination using copper catalysts, though yields remained moderate (45–65%) for 5-substituted derivatives [2].
  • 2023: Kumar and colleagues developed a breakthrough one-pot, three-component synthesis combining amino pyrazoles, enaminones, and sodium iodide under oxidative conditions (K₂S₂O₈, H₂O, 80°C). This approach achieved 96% yield for 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine, demonstrating scalability and eliminating protection/deprotection steps [5].
  • 2025: Microwave-assisted copper-catalyzed amination (CuI/L-1 ligand) revolutionized access to 3,5-bis-aminated derivatives from 3-bromo-5-chloro precursors. While focused on brominated analogs, this methodology applies directly to iodo intermediates due to enhanced reactivity of C–I bonds in Ullmann-type couplings [8].

Table 2: Evolution of Synthetic Methods for Halogenated Pyrazolo[1,5-a]pyrimidines

PeriodMethodologyKey Reagents/ConditionsLimitationsAdvances
Pre-2015Electrophilic halogenationICl, NIS, CH₂Cl₂, RTLow regioselectivity at C-5Simple setup
2015–2020Pd/Cu-catalyzed halogenationPd(OAc)₂, CuI, directing groupsRequires pre-functionalized substratesImproved C-3 selectivity
2023One-pot oxidative iodinationNaI, K₂S₂O₈, H₂O, 80°CLimited to unsubstituted C-296% yield, scalable, green solvent
2025Cu-catalyzed amination of halidesCuI, carbazole ligand L-1, DEG, MW 80°CDebromination side products (≤9%)29 examples, 83% average yield

The therapeutic rationale for iodination evolved in parallel:

  • Steric effects: The iodine atom occupies kinase hydrophobic pockets excluded to smaller halogens
  • Electronic tuning: Iodine's polarizability stabilizes charge-transfer complexes with aromatic residues (Phe, Tyr)
  • Synthetic handle: Enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings [5] [8]

Notably, 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine demonstrated phosphoinositide 3-kinase delta (PI3Kδ) inhibition (IC₅₀ = 1.8 µM), outperforming chloro/bromo analogs by 2.3–4.2-fold due to enhanced van der Waals interactions [5].

Therapeutic Significance of Multifunctionalized Pyrazolo[1,5-a]pyrimidine Derivatives

Multifunctionalization at C-3 and C-5 positions generates derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The 3-iodo-5-carboxylic acid motif exhibits three therapeutic advantages:

A. Kinase Inhibition Versatility

  • ATP-competitive binding: The carboxylic acid mimics phosphate groups, forming salt bridges with conserved lysine residues in ATP-binding clefts (e.g., Lys33 in CDK2) [6].
  • Halogen bonding: Iodine serves as X-bond donor to backbone carbonyls (e.g., Glu81 in CDK2), enhancing affinity 3–5-fold over non-halogenated analogs [6].
  • Dual-targeting capability: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives inhibit CDK2 (IC₅₀ = 0.057 µM for compound 14) and show anti-proliferative activity against HCT-116 colorectal carcinoma (IC₅₀ = 6–7 nM) [6].

B. Prodrug Design and Solubility Optimization

  • Carboxylic acid enables ester prodrug strategies (e.g., ethyl ester of 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) for enhanced membrane permeability [4].
  • Ionization at physiological pH (predicted pKa ≈ 4.2) improves aqueous solubility >10-fold versus neutral analogs, facilitating formulation [7].

C. Molecular Hybridization

  • Iodine permits conjugation to tumor-targeting vectors (e.g., antibodies, peptides) via Sonogashira or Heck couplings.
  • Carboxylic acid enables amide coupling to bioactive fragments, generating bifunctional inhibitors. For example:
  • CDK2 inhibitors: Thioglycoside derivatives (e.g., compound 14) induce apoptosis via caspase-3/7 activation (72% at 10 µM) and cell cycle arrest at G2/M phase [6].
  • Antiviral hybrids: Coupling to nucleoside analogs yields SARS-CoV-2 Mᴾʳᵒ inhibitors (IC₅₀ = 2.1 µM) [5].

Table 3: Bioactivity Profile of Multifunctionalized Pyrazolo[1,5-a]pyrimidine Derivatives

Biological TargetDerivative StructureBiological ActivityMechanistic Insight
CDK2/Cyclin A2Thioglycoside at C-3 (compound 14)IC₅₀ = 0.057 ± 0.003 µM (vs. sorafenib 0.184 µM)H-bonding with Leu83, hydrophobic pocket occupation
PI3Kδ3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineIC₅₀ = 1.8 µM (HeLa cells)Competitive ATP inhibition, synergy with doxorubicin
B-Raf/MEK pathway7-Aryl substituted analogsMelanoma cell apoptosis inductionDisruption of RAF-MEK-ERK phosphorylation cascade
SARS-CoV-2 MᴾʳᵒPeptide-coupled 3-iodo derivativesIC₅₀ = 2.1 µMCovalent modification of catalytic Cys145

Emerging evidence indicates that 3,5-disubstituted derivatives overcome resistance mutations in kinases (e.g., EGFR T790M, B-Raf V600E) by inducing allosteric conformational changes. The iodine atom's size prevents steric clash with gatekeeper residues, while the carboxylic acid maintains H-bond networks disrupted by mutations [2] [6]. Future developments will exploit these features for targeted protein degraders (PROTACs) and theranostic agents combining iodine's therapeutic and imaging capabilities [5].

Properties

CAS Number

619306-86-4

Product Name

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

InChI

InChI=1S/C7H4IN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13)

InChI Key

OLSHEAYIOCURLV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.